D-Glucitol, 1,5-anhydro-1-C-(4-chloro-3-((4-ethoxyphenyl)hydroxymethyl)phenyl)-, (1S)-
Overview
Description
“D-Glucitol, 1,5-anhydro-1-C-(4-chloro-3-((4-ethoxyphenyl)hydroxymethyl)phenyl)-, (1S)-” is an impurity of the drug Dapagliflozin . Dapagliflozin is a sodium-glucose transporter 2 inhibitor .
Molecular Structure Analysis
The molecular weight of this compound is 424.87. The InChI Key is CUYACVYWMLAWJY-KPMIJUJFSA-N.Scientific Research Applications
Diabetes Treatment
BMS-639432 is a metabolite of Dapagliflozin, a medication primarily used to treat type 2 diabetes. It works by inhibiting the sodium-glucose transport protein 2 (SGLT2), which leads to a reduction in blood glucose levels by promoting the excretion of glucose through urine .
Cardiovascular Disease Management
Research has indicated that SGLT2 inhibitors, like Dapagliflozin and its metabolites, may offer cardiovascular benefits. They are being studied for their potential to reduce the risk of heart failure and other cardiovascular events in patients with diabetes .
Weight Management
Due to its mechanism of promoting glucose excretion, BMS-639432 may aid in weight management. By increasing urinary glucose excretion, it can potentially lead to caloric loss and weight reduction, which is beneficial for overweight patients with type 2 diabetes .
Renal Health Improvement
SGLT2 inhibitors have shown promise in protecting renal function. BMS-639432 could be involved in reducing the progression of diabetic nephropathy, a common complication of diabetes that affects the kidneys .
Metabolic Syndrome Intervention
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. BMS-639432 might have a role in managing this syndrome by improving glycemic control and aiding in weight reduction .
Drug Development and Pharmacokinetics
BMS-639432’s properties can be studied for the development of new drugs. Its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, is crucial for understanding how it can be used in different therapeutic contexts .
Chemical Research
The compound’s unique structure makes it a subject of interest in chemical research, particularly in studying the interactions between its functional groups and biological targets .
Educational Purposes
BMS-639432 can be used as a case study in educational settings to teach pharmacology and medicinal chemistry, illustrating the drug development process from molecule to marketed medication .
Mechanism of Action
Target of Action
The primary target of BMS-639432 is the Sodium-Glucose Cotransporter 2 (SGLT2) . SGLT2 is primarily located in the proximal tubule of the nephron . It facilitates about 90% of glucose reabsorption in the kidneys .
Mode of Action
BMS-639432 acts by inhibiting SGLT2 . This inhibition prevents glucose reabsorption, leading to its excretion in the urine . This excretion allows for better glycemic control .
Biochemical Pathways
By inhibiting SGLT2, BMS-639432 affects the glucose reabsorption pathway in the kidneys . This leads to glycosuria, which helps in the management of type 2 diabetes .
Result of Action
The primary result of BMS-639432’s action is the improvement of glycemic control in adults with type 2 diabetes . By causing glycosuria, it helps to lower blood glucose levels . It has also been approved to reduce the risk of kidney function decline, kidney failure, cardiovascular death, and hospitalization for heart failure in adults with chronic kidney disease .
Safety and Hazards
While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with appropriate safety measures. Avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO7/c1-2-28-13-6-3-11(4-7-13)17(24)14-9-12(5-8-15(14)22)21-20(27)19(26)18(25)16(10-23)29-21/h3-9,16-21,23-27H,2,10H2,1H3/t16-,17?,18-,19+,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYACVYWMLAWJY-KPMIJUJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucitol, 1,5-anhydro-1-C-(4-chloro-3-((4-ethoxyphenyl)hydroxymethyl)phenyl)-, (1S)- | |
CAS RN |
1204222-85-4 | |
Record name | BMS-639432 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204222854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-639432 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q4V69OR2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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